1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Overview
Description
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of (+/-)-N-CBZ-2-methylproline with benzyl bromide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: This compound is a stereoisomer and shares similar chemical properties but may exhibit different biological activities.
1-Benzyl 2-methylimidazole: Another nitrogen-containing heterocycle, which forms mixed ligand complexes and has different applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)19-2)9-6-10-16(15)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYJNOJPVEUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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